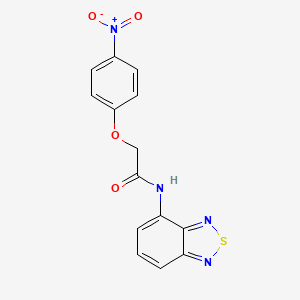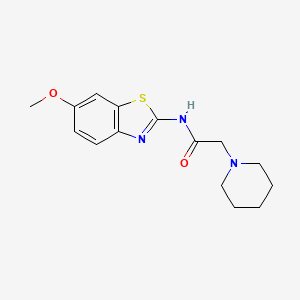![molecular formula C17H17ClN2O2S B5502990 N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)
N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the application of the Gewald reaction, a versatile method used to generate thiophene derivatives. For instance, one study describes the synthesis of acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, demonstrating the compound's potential for further functionalization and study in various chemical contexts (Kumar, Anupama, & Khan, 2008).
Molecular Structure Analysis
The molecular and crystal structure of similar compounds has been determined through techniques like single-crystal X-ray diffraction, revealing detailed information about their crystalline forms and conformation. For example, a study provided insights into the structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, a compound with a similar thiophene derivative, highlighting the importance of intermolecular hydrogen bonds and π-π interactions in its stability (Abbasi et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives often lead to the formation of complex structures with diverse biological activities. The synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, for example, showcases the recyclization processes that can generate compounds with significant biological potential (Rodinovskaya, Shestopalov, & Chunikhin, 2002).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through a combination of experimental techniques and computational studies, though specific details on N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were not found in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are key areas of study. For thiophene derivatives, research often focuses on their potential as intermediates in the synthesis of more complex molecules with desirable biological activities. For instance, the reaction of methyl 3-hydroxythiophene-2-carboxylate to produce various derivatives highlights the versatility and reactivity of thiophene-based compounds (Corral & Lissavetzky, 1984).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antioxidant Activity
Research into derivatives of similar structures, such as acid chloride derivatives of cyclopenta[b]thiophene, has shown significant in vitro anti-inflammatory and antioxidant activities. These findings suggest potential applications in developing therapeutic agents for inflammatory diseases and oxidative stress-related conditions (Kumar, Anupama, & Khan, 2008).
Antimicrobial Activity
Several studies have synthesized new derivatives with the intention of exploring their biological activities. For example, tetrahydropyrimidine and thiazolopyrimidine derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens, demonstrating significant inhibitory effects compared to standard drugs (Akbari et al., 2008).
Solvent Effects on Spectral Properties
The study of solvent effects on the absorption and fluorescence spectra of carboxamides related to the compound of interest has provided valuable insights into their chemical behavior and interaction with different environments. These findings are crucial for understanding the photophysical properties of these molecules, which can be relevant for their application in fluorescent probes and sensors (Patil et al., 2011).
Hydrogen Bonding and Molecular Structure
Investigations into the molecular structure and hydrogen bonding of anticonvulsant enaminones, which share structural features with "N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide," provide insight into the stability and conformational preferences of these compounds. Such studies are fundamental for drug design and development, offering a basis for understanding the interactions that dictate molecular recognition and binding affinity (Kubicki, Bassyouni, & Codding, 2000).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-14(21)20-17-15(12-4-3-5-13(12)23-17)16(22)19-11-8-6-10(18)7-9-11/h6-9H,2-5H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBMEVNMDZPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)



![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)



acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)
